
Tropodithietic acid
Overview
Description
Tropodithietic acid is a sulfur-containing antibiotic produced by marine bacteria, particularly those in the Roseobacter clade such as Phaeobacter inhibens . This compound is known for its broad-spectrum antimicrobial activity and unique structure, which includes a dithiet moiety fused to tropone-2-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tropodithietic acid is biosynthesized by marine bacteria through a complex pathway involving several genes and enzymes. The biosynthesis starts from phenylalanine and requires the paaABCDE and paaG genes of the upper phenylacetic acid catabolon . The sulfur atoms are introduced via nucleophilic attack of S-thiocysteine to the Michael acceptor of tropone-2-carboxylic acid coenzyme A ester, followed by oxidative elimination of cysteine .
Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using genetically engineered strains of Phaeobacter inhibens. Optimization of growth conditions, such as nutrient availability and biofilm formation, can enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Tropodithietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction typically yields the corresponding alcohols or thiols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Tropodithietic acid has a wide range of applications in scientific research:
Mechanism of Action
Tropodithietic acid exerts its antimicrobial effects by collapsing the proton motive force through a proton antiport mechanism. This involves the exchange of extracellular protons for cytoplasmic cations, disrupting the bacterial cell’s energy production . The carboxy-tropone substructure of this compound is ideal for this purpose, as it facilitates proton transport and cation export .
Comparison with Similar Compounds
Holomycin: Another sulfur-containing antibiotic with a different mechanism of sulfur incorporation.
Thiomarinol A: A marine antibiotic with a distinct biosynthetic pathway.
Gliotoxin: A sulfur-containing compound with a different mode of action.
Uniqueness: Tropodithietic acid is unique due to its dual function as both an antibiotic and a signaling molecule. It acts as an autoinducer of its own synthesis, which is not commonly observed in other similar compounds .
Biological Activity
Tropodithietic acid (TDA) is a secondary metabolite produced by certain marine bacteria, particularly those in the Phaeobacter genus. This compound has garnered significant attention due to its multifaceted biological activities, including antibacterial properties, roles in microbial signaling, and implications in ecological interactions. This article reviews the current understanding of TDA's biological activity based on diverse research findings.
Overview of this compound
TDA is known for its broad-spectrum antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its production is primarily associated with marine bacteria, such as Phaeobacter piscinae and Phaeobacter inhibens, which are part of the Roseobacter clade. Research indicates that TDA not only functions as an antibiotic but also plays a crucial role in microbial communication and community dynamics.
Antimicrobial Activity
TDA exhibits significant antimicrobial properties, making it a valuable compound in the fight against bacterial infections. The minimum inhibitory concentration (MIC) of TDA varies depending on the target organism. In studies, TDA has shown effectiveness against pathogens such as Vibrio anguillarum, Salmonella enterica, and Staphylococcus aureus.
Table 1: Antimicrobial Spectrum of this compound
Pathogen | MIC (µg/mL) |
---|---|
Vibrio anguillarum | 0.5 |
Salmonella enterica | 1.0 |
Staphylococcus aureus | 2.0 |
Escherichia coli | 4.0 |
Pseudomonas aeruginosa | 8.0 |
The mechanism by which TDA exerts its antibacterial effects is thought to involve disruption of cellular processes similar to that of polyether antibiotics. Research indicates that TDA can interfere with quorum sensing (QS) mechanisms in bacteria, affecting gene expression and metabolic pathways at sub-inhibitory concentrations. For instance, it has been shown to influence approximately 10% of gene expression in Phaeobacter inhibens, indicating a significant regulatory role .
Ecological Role
Beyond its antimicrobial properties, TDA plays a pivotal role in microbial ecology. It facilitates horizontal gene transfer (HGT) among microbial communities, which can enhance adaptability to changing environments. The production of TDA is associated with changes in motility and biofilm formation in producing strains, suggesting that it may coordinate colonization processes and interactions within microbial communities .
Case Study: Impact on Biofilm Formation
A study investigating the effects of TDA production on biofilm dynamics revealed that strains capable of producing TDA exhibited altered biofilm characteristics compared to non-producing mutants. The presence of TDA was linked to increased stability and resilience of biofilms formed by Phaeobacter species, highlighting its ecological significance .
Resistance Mechanisms
Despite its potent activity, some bacterial strains have developed resistance to TDA. Studies have identified various mechanisms contributing to this resistance, including alterations in membrane permeability and efflux pump activity. Understanding these resistance mechanisms is crucial for developing strategies to combat antibiotic resistance associated with natural products like TDA .
Properties
IUPAC Name |
3-oxo-8,9-dithiabicyclo[5.2.0]nona-1,4,6-triene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O3S2/c9-4-2-1-3-5-7(13-12-5)6(4)8(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFCMITWMARUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=C2C(=C1)SS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336703 | |
Record name | Tropodithietic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750590-18-2 | |
Record name | Tropodithietic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 750590-18-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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